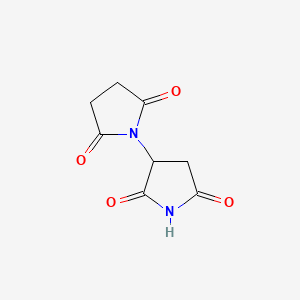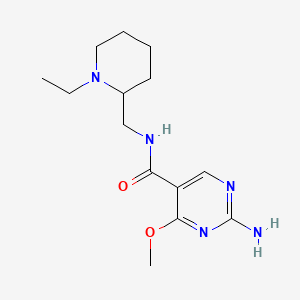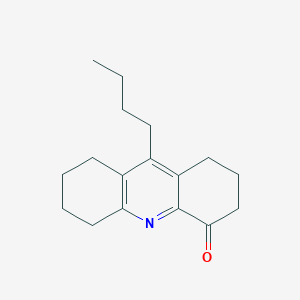
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is a chemical compound with the molecular formula C65H92O10 and a molecular weight of 1033.42 g/mol . This compound is known for its unique structure, which includes two benzoyloxyphenyl groups connected by a heptanedioate linker, and is often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate typically involves the esterification of heptanedioic acid with 4-(hexadecyloxy)benzoic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. This integration can influence the fluidity and permeability of the membrane, impacting various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) adipate: Similar structure but with an adipate linker instead of heptanedioate.
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) succinate: Contains a succinate linker, leading to different chemical properties.
Uniqueness
Bis(4-((4-(hexadecyloxy)benzoyl)oxy)phenyl) heptanedioate is unique due to its heptanedioate linker, which provides distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes and other amphiphilic environments .
Properties
CAS No. |
765954-18-5 |
|---|---|
Molecular Formula |
C65H92O10 |
Molecular Weight |
1033.4 g/mol |
IUPAC Name |
bis[4-(4-hexadecoxybenzoyl)oxyphenyl] heptanedioate |
InChI |
InChI=1S/C65H92O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-52-70-56-40-36-54(37-41-56)64(68)74-60-48-44-58(45-49-60)72-62(66)34-30-29-31-35-63(67)73-59-46-50-61(51-47-59)75-65(69)55-38-42-57(43-39-55)71-53-33-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36-51H,3-35,52-53H2,1-2H3 |
InChI Key |
ZJUTYBMSBOQUIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


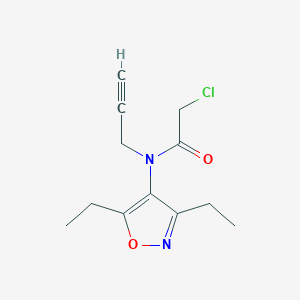
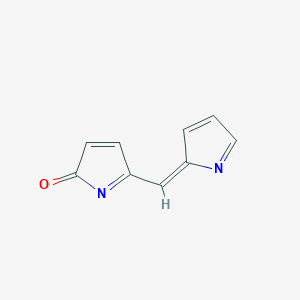
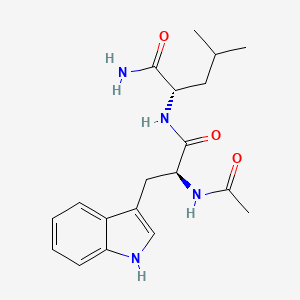
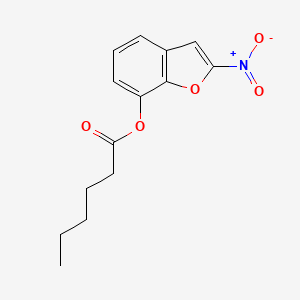


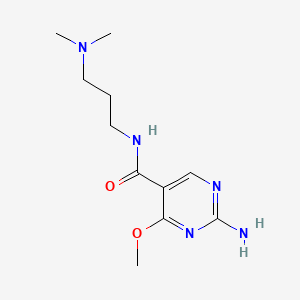
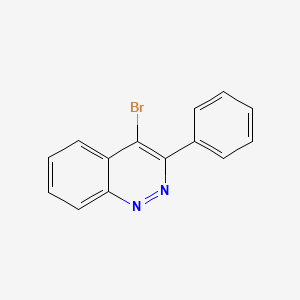
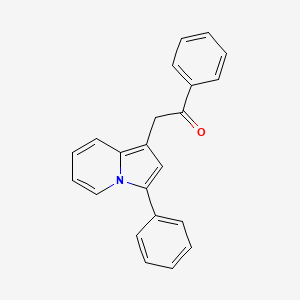
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
